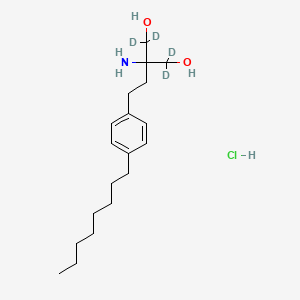

FTY720-d4 Hydrochloride

描述

Contextualization of FTY720 as a Research Compound

FTY720, also known as Fingolimod (B1672674), is a synthetic compound derived from myriocin, a natural product of the fungus Isaria sinclairii. biomolther.orgjst.go.jpnih.gov It has garnered significant attention in the scientific community primarily for its action as a sphingosine-1-phosphate (S1P) receptor modulator. biomolther.orgnih.govfrontiersin.org In vivo, FTY720 is phosphorylated by sphingosine (B13886) kinase to its active form, FTY720-phosphate. nih.govnih.gov This active metabolite is structurally similar to the endogenous lipid mediator, sphingosine-1-phosphate. jst.go.jpnih.gov

The primary mechanism of FTY720 that is explored in research is its ability to interact with four of the five known S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). nih.govdiva-portal.org This interaction, particularly with the S1P1 receptor on lymphocytes, leads to the sequestration of these immune cells within lymph nodes, preventing their egress into the circulatory system. nih.govdiva-portal.org This reduction of circulating lymphocytes, including potentially autoaggressive cells, is a key area of investigation in experimental models of autoimmune diseases. nih.govnih.gov Consequently, FTY720 is extensively used as a research tool to probe the roles of S1P signaling and lymphocyte trafficking in various physiological and pathological processes. nih.govportlandpress.comfrontiersin.org

The Role of Deuterium (B1214612) Labeling in Investigational Studies

Isotopic labeling is a powerful technique used in chemical and biomedical research to trace the fate of molecules and to enhance analytical precision. synmr.in Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for this purpose. symeres.com It is twice as heavy as the common hydrogen isotope (protium, ¹H), and this mass difference is the key to its utility. clearsynth.com

When hydrogen atoms in a compound are replaced with deuterium atoms, the resulting deuterated molecule is chemically almost identical to its unlabeled counterpart. clearsynth.com However, its molecular weight is increased. This mass shift allows it to be distinguished from the non-labeled compound by mass spectrometry (MS), an analytical technique that separates ions based on their mass-to-charge ratio. scioninstruments.comacs.org

This ability to differentiate between the labeled and unlabeled forms is crucial for a variety of research applications, including:

Metabolism Studies: Researchers can trace the metabolic pathways of a drug or compound by analyzing the masses of its metabolites. symeres.comclearsynth.com

Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can provide insights into reaction mechanisms. symeres.comacs.org

Quantitative Analysis: Deuterated compounds are ideal for use as internal standards in quantitative assays, a role in which FTY720-d4 Hydrochloride excels. acs.orgcaymanchem.com

Significance of this compound as a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. scioninstruments.comscispace.com An IS is a compound of known concentration added to an unknown sample to correct for variability during sample processing and analysis. scioninstruments.comnih.gov

This compound is the deuterated form of FTY720 and is specifically designed for use as a stable isotope-labeled (SIL) internal standard. caymanchem.comveeprho.commedchemexpress.com Its significance stems from the fact that it is considered the gold standard for the quantitative analysis of FTY720 in biological matrices like blood or plasma. scispace.comwalshmedicalmedia.commdpi.com

The advantages of using this compound as an internal standard are numerous:

Similar Physicochemical Properties: Because deuterium labeling does not significantly alter chemical properties, FTY720-d4 behaves nearly identically to the unlabeled FTY720 during extraction, chromatography, and ionization in the mass spectrometer. nih.govlgcstandards.com This co-elution ensures that any variations, such as loss during sample preparation or fluctuations in instrument response (ion suppression), affect both the analyte (FTY720) and the internal standard (FTY720-d4) equally. scispace.comlgcstandards.com

Distinct Mass-to-Charge Ratio (m/z): Despite its similar behavior, FTY720-d4 is easily distinguished from FTY720 by the mass spectrometer due to the mass difference imparted by the four deuterium atoms. walshmedicalmedia.com This allows for separate and accurate measurement of both compounds.

Enhanced Accuracy and Precision: By correcting for procedural variability, the use of FTY720-d4 significantly improves the reliability, accuracy, and reproducibility of FTY720 quantification. scispace.comresearchgate.net This is crucial for pharmacokinetic studies that track the concentration of FTY720 and its metabolites over time. veedacr.comsamipubco.com

Bioanalytical methods developed for quantifying FTY720 frequently cite the use of FTY720-d4 as the internal standard. walshmedicalmedia.commdpi.comveedacr.com For example, in LC-MS/MS methods, specific mass transitions are monitored for both the analyte and the internal standard. A typical transition for FTY720 is m/z 308.4 → 255.3, while for FTY720-d4, it is m/z 312.4 → 259.3. walshmedicalmedia.com This precise detection allows for highly sensitive and selective quantification, enabling researchers to accurately measure very low concentrations of the compound in complex biological samples. biopharmaservices.comnih.gov

Interactive Data Table: Properties of FTY720 and its Deuterated Internal Standard

| Compound | Molecular Formula | Application in Analysis | Typical Mass Transition (m/z) walshmedicalmedia.comsamipubco.com |

| Fingolimod (FTY720) | C19H33NO2 | Analyte | 308.4 → 255.3 |

| Fingolimod-d4 (FTY720-d4) | C19H29D4NO2 | Internal Standard | 312.4 → 259.3 |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZTYAVBMYWFGS-JWIOGAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Fty720 D4 Hydrochloride and Its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the gold standard for the bioanalysis of FTY720 and its phosphorylated metabolite due to its superior sensitivity, selectivity, and high throughput capabilities. veedacr.com This technique allows for the simultaneous determination of the parent drug and its active metabolite from complex biological matrices like blood and plasma. veedacr.comresearchgate.netnih.gov

Development and Validation of Quantitative Methods

The development of robust LC-MS/MS methods involves meticulous optimization of chromatographic conditions and mass spectrometric parameters. For the simultaneous analysis of FTY720 and its phosphate (B84403) metabolite, a Kinetex biphenyl (B1667301) column is often employed for chromatographic separation. veedacr.comresearchgate.net Detection is typically carried out using a tandem mass spectrometer operating in the positive ion and multiple reaction monitoring (MRM) acquisition mode. veedacr.comresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. Validation procedures are conducted in accordance with guidelines from regulatory bodies like the European Medicines Agency (EMA). researchgate.netmdpi.com These validations assess various parameters, including selectivity, linearity, accuracy, precision, stability, and the lower limit of quantification (LLOQ). researchgate.netnih.gov For instance, one validated method demonstrated linearity over a concentration range of 5–2500 pg/mL with a detection limit of 1 pg/mL for Fingolimod (B1672674). researchgate.net Another study reported linear calibration curves over ranges of 0.0800 ng/mL to 16.0 ng/mL for FTY720 and 0.100 ng/mL to 20.0 ng/mL for its phosphate metabolite, with correlation coefficients (r²) greater than 0.997. researchgate.netnih.gov

Use of Isotope-Labeled Internal Standards in Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS), such as FTY720-d4 hydrochloride and its phosphate counterpart, is a cornerstone of accurate quantitative bioanalysis by LC-MS/MS. veedacr.comresearchgate.netmdpi.commedchemexpress.com These standards have nearly identical physicochemical properties to the analytes of interest, causing them to behave similarly during sample preparation, chromatography, and ionization. nih.govbiopharmaservices.com This co-elution, with distinct mass-to-charge ratios, allows for effective compensation for variability in extraction recovery, matrix effects, and instrument response. veedacr.combiopharmaservices.com

FTY720-d4 and FTY720 phosphate-d4 are added to samples at a known concentration early in the analytical workflow to track the analyte throughout the process. veedacr.commdpi.combiopharmaservices.com The ratio of the analyte peak area to the internal standard peak area is used for quantification, which significantly improves the precision and accuracy of the results. mdpi.com It is crucial to ensure the high purity of the SIL-IS, as contaminants can interfere with the quantification of the analyte, especially at low concentrations. nih.gov

Method Precision, Accuracy, and Sensitivity Parameters

Validated LC-MS/MS methods for FTY720 and its metabolites consistently demonstrate high precision, accuracy, and sensitivity. Precision is typically expressed as the coefficient of variation (CV%), while accuracy is reported as the percentage of the nominal value.

For example, one method reported intra- and inter-day precision and accuracy to be within ±15% for quality control samples and ±20% at the LLOQ. researchgate.netnih.gov Another study showed coefficients of variation for fingolimod ranging from 1.13-11.88% and for its phosphate metabolite from 2.73-9.31%. researchgate.net The recovery for fingolimod in this method was between 98.80-106.00%, and for the phosphate metabolite, it was 90.08-107.00%. researchgate.net

The sensitivity of these methods is highlighted by their low LLOQs. Various studies have reported LLOQs for FTY720 in the range of 10 pg/mL to 0.875 ng/mL and for its phosphate metabolite from 10 pg/mL to 2 ng/mL, depending on the specific method and biological matrix. veedacr.comnih.gov

| Analyte | Parameter | Value Range | Reference |

|---|---|---|---|

| Fingolimod (FTY720) | Intra- & Inter-day Precision (CV%) | 1.13 - 11.88% | researchgate.net |

| Accuracy/Recovery | 98.80 - 106.00% | researchgate.net | |

| Fingolimod-Phosphate | Intra- & Inter-day Precision (CV%) | 2.73 - 9.31% | researchgate.net |

| Accuracy/Recovery | 90.08 - 107.00% | researchgate.net |

| Analyte | LLOQ | Biological Matrix | Reference |

|---|---|---|---|

| Fingolimod (FTY720) | 10 pg/mL | Human Blood | veedacr.com |

| 0.875 ng/mL | Human Plasma | nih.gov | |

| Fingolimod-Phosphate | 10 pg/mL | Human Blood | veedacr.com |

| 2 ng/mL | Human Plasma | nih.gov |

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is crucial for removing interferences from complex biological matrices such as blood and plasma, thereby ensuring the accuracy and robustness of LC-MS/MS analysis. windows.netlcms.cz The choice of technique depends on the physicochemical properties of the analytes and the nature of the matrix.

Protein Precipitation Strategies

Protein precipitation (PPT) is a common and straightforward technique used to remove proteins from biological samples. researchgate.net In the analysis of FTY720 and its metabolites, a mixture of acetonitrile (B52724) and methanol (B129727) is often used as the precipitating agent. researchgate.net While simple and fast, PPT may not always provide the cleanest extracts, which can sometimes lead to matrix effects and potential clogging of the LC-MS/MS system. researchgate.net To overcome these limitations, PPT is often used in combination with other extraction techniques. veedacr.comresearchgate.net For instance, a hybrid approach involving protein precipitation followed by solid-phase extraction has been successfully employed. veedacr.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from biological fluids. researchgate.netwindows.net It offers superior sample cleanup compared to protein precipitation, resulting in reduced matrix effects and improved assay sensitivity. researchgate.netwindows.net

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a frequently employed technique for the isolation of FTY720 and its metabolites from complex biological samples such as whole blood and plasma. samipubco.comnih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

A notable LLE procedure for the simultaneous extraction of FTY720 (also referred to as FIN) and its internal standard, FTY720-d4 (FIN-D4), from human whole blood involves a multi-step process. samipubco.comsamipubco.com The method begins with the addition of a basifying agent, such as 0.5 M sodium carbonate (Na₂CO₃), to a 1 mL blood sample, which is then vortexed. samipubco.comsamipubco.com Subsequently, a 5 mL aliquot of an organic solvent mixture—composed of methyl tertiary butyl ether, hexane, and dichloromethane (B109758) in a 50:30:20 v/v ratio—is added. samipubco.comsamipubco.com The sample is then gently shaken and centrifuged to facilitate phase separation. samipubco.comsamipubco.com To solidify the aqueous layer and improve the separation of the organic phase, the sample is frozen at approximately -40 °C. samipubco.comsamipubco.com This specific LLE step is designed to extract FTY720, while its more polar metabolite, FTY720-phosphate (FPH), remains in the aqueous layer for subsequent extraction via protein precipitation. samipubco.comsamipubco.com

Quantitative Analysis of FTY720 and FTY720-Phosphate in Research Specimens

The quantitative analysis of FTY720 and its active metabolite, FTY720-phosphate (FTY720-P), in research specimens like human blood and plasma is predominantly accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comveedacr.com These methods are validated to ensure they are sensitive, specific, and reliable for clinical and preclinical studies. novartis.comnih.gov Validation is performed in accordance with guidelines from regulatory bodies like the European Medicines Agency (EMA). samipubco.commdpi.com

The performance of these analytical methods is characterized by several key parameters, including the lower limit of quantification (LLOQ), linearity of the calibration curve, precision, and accuracy. For instance, one validated HPLC-MS/MS method for human plasma demonstrated LLOQs of 0.3 ng/mL for FTY720 and 1.5 ng/mL for FTY720-P. mdpi.com The linearity for this method was established in the range of 0.3–150 ng/mL for FTY720 and 1.5–150 ng/mL for FTY720-P. mdpi.com Another highly sensitive method developed for human whole blood reported LLOQs as low as 10 pg/mL for both FTY720 and FTY720-P, with a broad calibration range extending to 5000 pg/mL. samipubco.comveedacr.com

Precision and accuracy are critical for the reliability of the data. Validated methods consistently show intra- and inter-day precision and accuracy values within acceptable limits, typically less than 15-20%. nih.govnih.gov For example, one study reported intra- and interday precision and accuracy to be lower than 12.5% for both FTY720 and FTY720-P. nih.gov The recovery of the analytical process is also a key metric, with studies reporting extraction recoveries of over 60% to nearly 99%. mdpi.comresearchgate.net The deuterated internal standard, FTY720-d4, is commonly used to ensure accurate quantification by correcting for variability during sample preparation and analysis. samipubco.comresearchgate.net

The tables below summarize the quantitative parameters from various validated methods for FTY720 and FTY720-Phosphate.

Table 1: Quantitative Method Parameters for FTY720

| Specimen | LLOQ | Linearity Range | Internal Standard | Analytical Method | Citation |

| Human Plasma | 0.3 ng/mL | 0.3-150 ng/mL | FTY720-d4 | HPLC-MS/MS | mdpi.com |

| Human Whole Blood | 10 pg/mL | 10-800 pg/mL | FTY720-d4 | LC-MS/MS | samipubco.comsamipubco.com |

| Human Blood | 10 pg/mL | 10-5000 pg/mL | FTY720-d4 | LC-ESI-MS/MS | veedacr.com |

| Human Blood | 0.0800 ng/mL | 0.0800-16.0 ng/mL | FTY720-d4 | LC-MS/MS | novartis.comnih.govresearchgate.net |

| Human Plasma | 0.875 ng/mL | Not Specified | C17-sphingosine | LC-MS/MS | nih.gov |

| Human Whole Blood | 12 pg/mL | 12-1200 pg/mL | FTY720-d4 | LC-MS/MS |

Table 2: Quantitative Method Parameters for FTY720-Phosphate

| Specimen | LLOQ | Linearity Range | Internal Standard | Analytical Method | Citation |

| Human Plasma | 1.5 ng/mL | 1.5-150 ng/mL | FTY720-P-d4 | HPLC-MS/MS | mdpi.com |

| Human Whole Blood | 50 pg/mL | 50-5000 pg/mL | FTY720-P-d4 | LC-MS/MS | samipubco.comsamipubco.com |

| Human Blood | 10 pg/mL | 10-5000 pg/mL | FTY720-P-d4 | LC-ESI-MS/MS | veedacr.com |

| Human Blood | 0.100 ng/mL | 0.100-20.0 ng/mL | Not Specified | LC-MS/MS | novartis.comnih.govresearchgate.net |

| Human Plasma | 2 ng/mL | Not Specified | C17-sphingosine-1-phosphate | LC-MS/MS | nih.gov |

Investigative Pharmacokinetics and Biodistribution of Fty720 in Pre Clinical Models

Disposition Studies in Non-Human Organisms

Absorption and Systemic Exposure Research

Following oral administration in preclinical models, FTY720 is absorbed slowly, with peak blood concentrations reached between 12 to 24 hours. nih.gov Despite this slow absorption rate, the compound demonstrates high oral bioavailability, indicating nearly complete systemic exposure. medscape.com Studies in rats have shown that the fraction of FTY720 absorbed orally is approximately 71%. researchgate.net The long elimination half-life of FTY720, which is about 7 days, contributes to its slow decline in blood concentrations after reaching its maximum. nih.gov In mice, the apparent oral bioavailability of a related compound, OSU-2S, varied with the dose, being 16% at 10 mg/kg and 69% at 50 mg/kg. nih.gov Similarly, in rats, the oral bioavailability of OSU-2S was reported to be between 24% and 35% at different doses. nih.gov

Distribution and Tissue Compartmental Analysis (e.g., murine intracellular compartments)

FTY720 exhibits a large volume of distribution, suggesting significant accumulation in tissues. medscape.com In rat models, FTY720 has been shown to accumulate in several organs, including the lungs, liver, spleen, brain, and kidneys. medscape.com Tissue-to-blood partition coefficients in rats ranged from 4.69 in muscle to 41.4 in the lungs, with values of 22.9 and 34.7 in lymph nodes and spleen, respectively. researchgate.net

Notably, FTY720 and its active phosphorylated form, FTY720-P, can cross the blood-brain barrier and accumulate in the central nervous system (CNS). medscape.comresearchgate.net In rat models of experimental autoimmune encephalomyelitis (EAE), FTY720 and FTY720-P levels in the brain were found to be higher than in the blood. medscape.com Specifically, FTY720 levels were 12.4 times higher and FTY720-P levels were 10.8 times higher in the brain compared to the blood in control animals treated with FTY720. nih.gov This preferential partitioning to the brain is further supported by a time-dependently increasing brain-to-plasma ratio of the compound. researchgate.net In LDL receptor-deficient mice, FTY720 was found to preferentially distribute into high-density lipoprotein (HDL). ahajournals.org

Excretion Pathway Investigations

The elimination of FTY720 from the body is a slow process, primarily occurring through oxidative metabolism. nih.gov The resulting metabolites, which are oxidation products, are mostly excreted in the urine. nih.govnih.gov The active metabolite, FTY720-phosphate, is mainly eliminated by being dephosphorylated back to FTY720. nih.gov

Metabolic Fate and Biotransformation Pathways

FTY720 undergoes extensive metabolism in the body, with three main biotransformation pathways identified. nih.govnih.gov

In Vivo and In Vitro Phosphorylation Dynamics

A crucial step in the metabolism of FTY720 is its reversible phosphorylation to the active metabolite, FTY720-phosphate (FTY720-P). nih.govtandfonline.com This phosphorylation is carried out by sphingosine (B13886) kinases, with studies in knockout mice indicating that sphingosine kinase 2 (SphK2) is the primary enzyme responsible for this process in vivo. medscape.comnih.gov In vitro studies have also demonstrated the phosphorylation of FTY720 by sphingosine kinases. acs.org

Interestingly, the phosphorylation of FTY720 in vivo is highly stereoselective. In both rats and humans, only the biologically active (S)-enantiomer of FTY720-P is formed. acs.org The inactive (R)-enantiomer is not detected in blood, suggesting a high degree of stereoselectivity of the kinases involved. acs.org The phosphorylated metabolite appears in the blood at concentrations similar to or higher than the parent compound. medscape.com

Oxidative Biotransformation Research

The primary route of FTY720 elimination is through oxidative metabolism. nih.gov This process is initiated by ω-hydroxylation of the octyl side chain, a reaction predominantly catalyzed by cytochrome P450 enzymes of the CYP4F family. nih.govplos.org This initial hydroxylation is followed by further oxidation to a carboxylic acid metabolite. nih.govplos.org Subsequent β-oxidation of this carboxylic acid leads to the formation of a series of shorter-chain carboxylic acid metabolites. nih.govplos.org In vitro studies using rat and human hepatocytes have confirmed that the oxidation of the octyl moiety is the major metabolic pathway. plos.org

Another biotransformation pathway involves the formation of ceramide analogs through the conjugation of FTY720 with endogenous fatty acids. nih.gov

Interactive Data Table: Intrinsic Clearance of FTY720 Analogs in Liver Microsomes

This table displays the in vitro intrinsic clearance rates (μL/min/mg) of FTY720 analogs, FTY720-C2 and FTY720-Mitoxy, across liver microsomes from different species. researchgate.net

| Species | FTY720-C2 | FTY720-Mitoxy |

| Mouse | 22.5 | 1.8 |

| Rat | 79.5 | 7.8 |

| Dog | 6 | 1.4 |

| Monkey | 20.2 | 135 |

| Human | 18.3 | 17.5 |

Application of Stable Isotope Labeling for Pharmacokinetic and Metabolic Profiling

Stable isotope labeling (SIL) is a powerful and indispensable technique in modern metabolomics and pharmacokinetic research. nih.gov It involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. nih.govmedchemexpress.com This labeling creates a chemically identical version of the compound with a higher mass, which can be distinguished from the unlabeled drug by mass spectrometry. nih.gov The use of stable isotope-labeled compounds is critical for accurate metabolite identification, absolute quantification, and the measurement of metabolic flux. nih.govfrontiersin.org

FTY720-d4 hydrochloride is the deuterium-labeled form of FTY720 hydrochloride. medchemexpress.com In this molecule, four hydrogen atoms are replaced with deuterium atoms. sapphirebioscience.com Deuteration has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of pharmaceutical compounds, but its primary utility in this context is as a tracer and internal standard. medchemexpress.cominvivochem.com

In preclinical and clinical studies, FTY720-d4 serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rupress.org When analyzing biological samples like plasma or tissue, a known quantity of FTY720-d4 is added. Because it behaves almost identically to the unlabeled FTY720 during sample extraction and ionization, it can be used to correct for any variability in the analytical process. This ensures that the quantification of FTY720 and its metabolites is highly accurate and reproducible. Such precision is fundamental to constructing reliable pharmacokinetic profiles, understanding the metabolic fate of the drug, and exploring its distribution into various tissues. nih.govrupress.org

Table 2: Properties of FTY720 Hydrochloride and its Deuterated Analog

| Compound Name | Molecular Formula | Key Application | Reference |

|---|---|---|---|

| Fingolimod (B1672674) Hydrochloride (FTY720) | C₁₉H₃₄ClNO₂ | Therapeutic agent; analyte in pharmacokinetic studies. | caymanchem.com |

| Fingolimod-d4 Hydrochloride (FTY720-d4) | C₁₉H₃₀D₄ClNO₂ | Internal standard for quantitative mass spectrometry analysis. | medchemexpress.com |

Mechanistic Research of Fty720 in Experimental Systems

Prodrug Activation and Phosphorylation Dynamics

FTY720 is administered as a prodrug and must undergo phosphorylation in vivo to exert its biological effects. nih.gov This bioactivation is a critical step in its mechanism of action.

The phosphorylation of FTY720 is catalyzed by sphingosine (B13886) kinases (SphKs), the same enzymes that phosphorylate the endogenous lipid sphingosine to form S1P. nih.govfrontiersin.org There are two main isoforms of this enzyme, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). frontiersin.org

| Enzyme | Relative Phosphorylation Efficiency with FTY720 | Key Findings |

|---|---|---|

| SphK1 | Lower | Capable of phosphorylating FTY720, but with significantly lower efficiency compared to SphK2. nih.gov |

| SphK2 | Higher (approx. 30-fold > SphK1) | Considered the primary enzyme for in vivo FTY720 phosphorylation due to a lower Km value for the drug. frontiersin.orgnih.govnih.gov |

The product of FTY720 phosphorylation is FTY720-phosphate (FTY720-P), which is the biologically active metabolite. mdpi.comresearchgate.net Unphosphorylated FTY720 itself has no significant activity at S1P receptors. nih.gov The conversion to FTY720-P is therefore essential for the compound's primary mechanism of action. nih.gov

FTY720-P acts as a potent agonist at four of the five known S1P receptors. nih.govcellagentech.com This agonistic activity is what initiates the downstream signaling events responsible for the immunomodulatory effects of the drug. The active form is the (S)-enantiomer of FTY720-phosphate, [(S)-FTY720-P]. jsir.gr.jp

Role of Sphingosine Kinases (SphK1, SphK2) in FTY720 Phosphorylation

Sphingosine-1-Phosphate Receptor (S1PR) Modulation

Once formed, FTY720-P interacts with and modulates the function of S1P receptors, which are G protein-coupled receptors (GPCRs) that play a crucial role in regulating various cellular processes, including lymphocyte trafficking. cellagentech.comnih.gov

FTY720-P is a high-affinity agonist for S1P receptor subtypes S1P1, S1P3, S1P4, and S1P5, but it does not bind to S1P2. nih.govmedscape.comnih.gov The agonistic activity of FTY720-P at these receptors has been characterized using functional assays such as GTP[γ-35S] binding. nih.gov

Research has shown that (S)-FTY720-P is a full agonist at S1P1, S1P4, and S1P5 with low nanomolar potency. nih.gov Its potency at S1P3 is approximately 10-fold lower. nih.gov The lack of activity at the S1P2 receptor is a notable feature of FTY720-P's pharmacological profile. medscape.comnih.gov

| Receptor Subtype | Agonist Potency (EC50, nM) | Binding Affinity (Ki, nM) |

|---|---|---|

| S1P1 | 0.3 | Data Not Found |

| S1P3 | 3.1 | Data Not Found |

| S1P4 | 0.6 | Data Not Found |

| S1P5 | 0.3 | Data Not Found |

| S1P2 | >10,000 | Data Not Found |

EC50 values are from GTP[γ-35S] binding assays. nih.gov

Although FTY720-P is an agonist at S1P1 receptors, its long-term effect is that of a functional antagonist. nih.govjsir.gr.jp This is due to the profound and persistent internalization and subsequent degradation of the S1P1 receptor induced by FTY720-P binding. mdpi.comnih.govnih.gov

Upon binding of FTY720-P, the S1P1 receptor is internalized. nih.govnih.gov Unlike the internalization induced by the endogenous ligand S1P, which leads to receptor recycling back to the cell surface, FTY720-P-induced internalization targets the receptor for degradation. nih.gov This process involves the recruitment of β-arrestin and the ubiquitination of the receptor, leading to its proteasomal degradation. nih.govfrontiersin.org The result is a sustained downregulation of S1P1 receptors on the surface of lymphocytes. nih.govresearchgate.net This persistent internalization and degradation is a key differentiator between the action of FTY720-P and the natural ligand S1P. nih.gov

The functional antagonism of S1P1 receptors on lymphocytes has a profound impact on their trafficking. Lymphocyte egress from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on a gradient of S1P, which acts as a chemoattractant guiding the cells out of the lymphoid tissue and into circulation. nih.govustc.edu.cn The S1P1 receptor is essential for lymphocytes to sense and respond to this S1P gradient. cellagentech.com

By causing the internalization and degradation of S1P1 receptors, FTY720-P renders lymphocytes unresponsive to the S1P gradient. mdpi.comnih.gov This effectively traps the lymphocytes within the secondary lymphoid tissues, preventing their egress into the peripheral circulation. cellagentech.comnih.gov This sequestration of lymphocytes, particularly T and B cells, in the lymph nodes leads to a marked reduction in the number of circulating lymphocytes, a condition known as lymphopenia. nih.gov This inhibition of lymphocyte egress is a central mechanism by which FTY720 exerts its immunomodulatory effects. nih.govustc.edu.cnresearchgate.net Research in animal models of multiple sclerosis has shown that FTY720's efficacy requires the modulation of S1P1 receptors on astrocytes in the central nervous system, in addition to its effects on lymphocyte trafficking. pnas.org

Receptor Internalization and Degradation Mechanisms

S1PR-Independent Mechanisms of Action

While the immunomodulatory effects of FTY720 are largely attributed to its function as a sphingosine-1-phosphate (S1P) receptor modulator, a growing body of evidence demonstrates that FTY720 also exerts significant biological effects through pathways independent of S1PRs. These alternative mechanisms contribute to its diverse pharmacological profile and are a subject of intensive research.

FTY720 has been shown to directly interact with and modulate the function of specific ion channels, independent of its effects on S1PRs. One of the key channels identified is the Transient Receptor Potential Melastatin 7 (TRPM7), a channel-enzyme that plays a crucial role in cellular magnesium homeostasis and has been implicated in processes like anoxic neuronal death and cancer cell survival.

Research findings indicate that FTY720 can inhibit TRPM7 channel currents. This inhibition is believed to contribute to some of the compound's neuroprotective effects observed in experimental models of stroke. By blocking TRPM7, FTY720 may prevent the cytotoxic calcium influx that occurs during ischemic events, thereby protecting neurons from damage.

Table 1: FTY720 Interaction with Ion Channels

| Ion Channel | Effect of FTY720 | Investigated In | Potential Implication |

|---|

| TRPM7 | Inhibition of channel currents | Neuronal cells | Neuroprotection |

FTY720 and its phosphorylated form, FTY720-P, can directly interact with several key intracellular enzymes, influencing their activity and downstream signaling.

Ceramide Synthases (CerS): FTY720 has been found to inhibit ceramide synthases, enzymes critical for the synthesis of ceramides (B1148491), which are important signaling lipids involved in apoptosis and cell cycle arrest. This inhibition alters the cellular lipid profile and may contribute to the anti-cancer effects of FTY720 by preventing the accumulation of pro-apoptotic ceramides in certain contexts.

Cytosolic Phospholipase A2 (cPLA2): FTY720 can inhibit the activity of cPLA2, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids. By inhibiting cPLA2, FTY720 can reduce the production of these inflammatory mediators, representing an S1PR-independent anti-inflammatory mechanism.

Protein Phosphatase 2A (PP2A): This enzyme is a major serine/threonine phosphatase that regulates numerous cellular processes. FTY720 has been reported to activate PP2A. This activation can lead to the dephosphorylation and inactivation of various pro-survival and pro-growth signaling proteins, such as Akt and ERK, contributing to the pro-apoptotic and anti-proliferative effects of FTY720 in cancer cells.

Table 2: FTY720 Interactions with Intracellular Enzymes

| Enzyme | Effect of FTY720 | Potential Downstream Consequence |

|---|---|---|

| Ceramide Synthases (CerS) | Inhibition | Altered ceramide levels, modulation of apoptosis. |

| Cytosolic Phospholipase A2 (cPLA2) | Inhibition | Reduced production of pro-inflammatory arachidonic acid metabolites. |

| Protein Phosphatase 2A (PP2A) | Activation | Dephosphorylation of key signaling proteins like Akt and ERK. |

FTY720 exerts profound effects on several major intracellular signaling cascades, independent of S1PR engagement.

Ca2+/Calcineurin: FTY720 can induce an increase in intracellular calcium (Ca2+) levels. This elevation can, in turn, activate calcineurin, a calcium-dependent phosphatase. This pathway is implicated in various cellular responses, including the regulation of immune cell function and apoptosis.

Mitogen-Activated Protein Kinase (MAPK): The MAPK family, including ERK, JNK, and p38, is a central regulator of cellular responses to external stimuli. FTY720 has been shown to modulate MAPK signaling. For instance, in some cancer cell lines, FTY720 induces sustained activation of JNK and p38, which are stress-activated pathways that can lead to apoptosis, while inhibiting the pro-survival ERK pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt: This pathway is a critical regulator of cell survival, proliferation, and growth. FTY720 has been demonstrated to inhibit the PI3K/Akt pathway in various cancer cells. This inhibition is often mediated by the activation of PP2A, which dephosphorylates and inactivates Akt, thereby promoting apoptosis and inhibiting cell growth.

NFκB/IL-6/STAT3: This signaling axis is crucial for inflammation and cancer progression. FTY720 can suppress the activation of NFκB, a key transcription factor for inflammatory cytokines like Interleukin-6 (IL-6). By inhibiting NFκB, FTY720 reduces IL-6 production, which in turn leads to the decreased activation of STAT3, a downstream transcription factor that promotes cell survival and proliferation.

The S1PR-independent actions of FTY720 culminate in the modulation of fundamental cellular processes and targets.

Reactive Oxygen Species (ROS) Generation: FTY720 has been observed to induce the generation of ROS in cancer cells. This increase in oxidative stress can damage cellular components like DNA and mitochondria, ultimately triggering apoptotic cell death.

Apoptosis Pathways: FTY720 can induce apoptosis through multiple S1PR-independent mechanisms. These include the activation of caspase cascades, modulation of Bcl-2 family proteins, and induction of endoplasmic reticulum (ER) stress, often stemming from its effects on ceramide metabolism, ROS generation, and key signaling pathways like PI3K/Akt and MAPK.

Cell Cycle Regulation: FTY720 can cause cell cycle arrest, typically at the G0/G1 or G2/M phase, in various cell types, particularly cancer cells. This effect is often linked to the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors.

Histone Deacetylation: FTY720 has been identified as a functional inhibitor of class I and II histone deacetylases (HDACs). By inhibiting HDACs, FTY720 can alter chromatin structure and gene expression, leading to the transcription of genes involved in cell differentiation, cell cycle arrest, and apoptosis.

PAK1 Activation: In the context of glioblastoma, FTY720 has been shown to induce activation of p21-activated kinase 1 (PAK1). This activation leads to a form of cell death known as methuosis, which is characterized by the accumulation of macropinosomes.

CD44v-xCT Axis: FTY720 can disrupt the CD44v-xCT axis in cancer cells. The xCT system is a cystine/glutamate antiporter that is crucial for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By disrupting this axis, FTY720 can deplete intracellular GSH, leading to increased ROS levels and subsequent cell death.

Table 3: Summary of FTY720 Effects on Cellular Processes

| Cellular Process/Target | Effect of FTY720 | Associated Mechanism |

|---|---|---|

| ROS Generation | Induction | Disruption of antioxidant systems (e.g., GSH). |

| Apoptosis | Induction | Caspase activation, ER stress, inhibition of survival pathways. |

| Cell Cycle | Arrest (G0/G1 or G2/M) | Modulation of cyclins and CDK inhibitors. |

| Histone Deacetylation | Inhibition of HDACs | Altered gene expression. |

| PAK1 Activation | Induction | Triggers non-apoptotic cell death (methuosis). |

| CD44v-xCT Axis | Disruption | Depletion of glutathione, increased oxidative stress. |

Application of Fty720 in Diverse Pre Clinical Disease Models

Immunomodulatory Research in Animal Models of Autoimmune and Inflammatory Conditions

FTY720's ability to sequester lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into sites of inflammation, is a key feature of its immunomodulatory action. physiology.orgustc.edu.cn This has made it a compound of interest in the study of autoimmune and inflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used animal model for human multiple sclerosis (MS). jsir.gr.jpustc.edu.cncapes.gov.br Research has shown that FTY720 is highly effective in these models. jsir.gr.jpcapes.gov.br Prophylactic administration of FTY720 can almost completely prevent the development of EAE, while therapeutic treatment significantly inhibits the progression of the disease and associated histological changes in the spinal cord. nih.gov This effect is largely attributed to a reduction in the infiltration of myelin antigen-specific CD4+ T cells into the central nervous system (CNS). nih.govustc.edu.cn

Studies have demonstrated that FTY720 and its active phosphate (B84403) metabolite inhibit the egress of both Th1 and Th17 cells, which are pathogenic in EAE, from draining lymph nodes. jsir.gr.jp This leads to a marked decrease in the frequency of these inflammatory T cells in the spinal cords of EAE-induced mice. jsir.gr.jp Interestingly, while FTY720 reduces the infiltration of inflammatory cells, it does not appear to directly enhance remyelination. medscape.com The efficacy of FTY720 in EAE models is also linked to its ability to cross the blood-brain barrier and potentially exert direct effects within the CNS. capes.gov.brnih.gov In fact, research suggests that the therapeutic benefit of FTY720 in EAE requires the modulation of S1P1 receptors on astrocytes, indicating a non-immunological, direct CNS mechanism of action. pnas.orgnih.gov

Table 1: Summary of FTY720 Effects in EAE Models

| Model | Key Findings | Reference(s) |

| Rat EAE (MBP-induced) | Prophylactic and therapeutic efficacy, reduced inflammatory cell infiltration. nih.govustc.edu.cn | nih.govustc.edu.cn |

| Mouse EAE (PLP-induced) | Prevention of EAE development, decreased CD4+ T cell infiltration in the spinal cord. nih.gov | nih.gov |

| Mouse EAE (MOG-induced) | Therapeutic effect, reduced relapse rate, decreased demyelination and CD4+ T cell infiltration. nih.govjsir.gr.jp | nih.govjsir.gr.jp |

| Conditional S1P1 knockout mice | FTY720 efficacy lost when S1P1 is deleted on astrocytes, suggesting a direct CNS effect. pnas.orgnih.gov | pnas.orgnih.gov |

Investigations in Organ Transplantation Models (e.g., allograft survival)

FTY720 has been extensively studied in various animal models of solid organ transplantation, where it has been shown to prolong allograft survival. nih.govaai.org Its primary mechanism in this context is the sequestration of lymphocytes within lymphoid tissues, preventing their migration to the allograft and subsequent rejection. nih.govaai.org

In a murine model of cardiac transplantation, FTY720 was found to promote long-term graft survival and inhibit the progression of graft coronary artery disease. ahajournals.org Studies using skin allograft models have also demonstrated that FTY720, both alone and in combination with other immunosuppressants like FK506, significantly extends allograft survival. aai.orgscielo.br This effect is associated with a reduction in peripheral lymphocyte counts. scielo.br Delayed administration of FTY720 in a cardiac model of chronic allograft rejection was also shown to interrupt the progression of the condition by targeting the trafficking of effector-memory T cells. aai.org While FTY720 effectively sequesters alloantigen-specific CD4+ T cells in lymphoid tissue, it does not appear to affect their initial activation, proliferation, or the generation of cytokines. nih.govaai.org

Table 2: FTY720 in Organ Transplantation Models

| Model | Key Findings | Reference(s) |

| Murine Cardiac Allograft | Promoted long-term graft survival, inhibited graft coronary artery disease. ahajournals.org | ahajournals.org |

| Murine Skin Allograft | Prolonged allograft survival, associated with sequestration of effector-memory T cells. aai.orgscielo.br | aai.orgscielo.br |

| Chronic Cardiac Allograft Rejection | Delayed administration interrupted the progression of chronic rejection. aai.org | aai.org |

Studies in Chronic Colitis Models

The immunomodulatory properties of FTY720 have also been evaluated in animal models of chronic colitis, which mimic inflammatory bowel disease (IBD). spandidos-publications.comresearchgate.netfrontiersin.org In models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and CD4+CD62L+ T cell transfer colitis, FTY720 has been shown to be effective in preventing weight loss and reducing the disease activity index, histological colitis score, and myeloperoxidase (MPO) activity. spandidos-publications.comresearchgate.net

The primary mechanism of action in these models is the prevention of CD4+ T cell infiltration into the inflamed colonic lamina propria. spandidos-publications.comresearchgate.net FTY720 achieves this by sequestering lymphocytes in secondary lymphoid tissues. spandidos-publications.com Further studies have shown that FTY720 ameliorates colitis by reducing colonic T cells and inhibiting the polarization of M1 macrophages. nih.gov In a Th1-mediated colitis model, FTY720 was found to down-regulate pro-inflammatory cytokines and, importantly, up-regulate markers associated with regulatory T cells (Tregs), such as FoxP3, IL-10, and TGF-β. aai.orgnih.gov This suggests that in addition to its effects on lymphocyte trafficking, FTY720 may also promote regulatory immune responses within the gut.

Table 3: FTY720 in Chronic Colitis Models

| Model | Key Findings | Reference(s) |

| DSS-induced colitis | Prevented weight loss, reduced disease activity and CD4+ T cell infiltration. spandidos-publications.comresearchgate.net | spandidos-publications.comresearchgate.net |

| CD4+CD62L+ T cell transfer colitis | Prevented weight loss, reduced disease activity and CD4+ T cell infiltration. spandidos-publications.comresearchgate.net | spandidos-publications.comresearchgate.net |

| TNBS-induced colitis | Reduced inflammatory parameters, down-regulated Th1 cytokines, up-regulated Treg markers. aai.orgnih.gov | aai.orgnih.gov |

| General Colitis Models | Ameliorated immune responses by trapping T cells and inhibiting M1 macrophage polarization. nih.gov | nih.gov |

Neuroinflammatory Research in Microglial Cells and Animal Models

Beyond its peripheral immunomodulatory effects, FTY720 can cross the blood-brain barrier and directly impact neuroinflammatory processes within the CNS. nih.govnih.gov This is particularly relevant to its effects on microglia, the resident immune cells of the brain. nih.govnih.gov

In various in vitro and in vivo models, FTY720 has demonstrated the ability to modulate microglial activation. nih.govnih.govnih.gov For instance, in models of excitotoxic neuronal death, FTY720 has been shown to reduce microgliosis at the site of injury. nih.govnih.gov It can also modulate the inflammatory phenotype of lipopolysaccharide (LPS)-activated microglial cells by targeting signaling pathways such as the p38 MAPK pathway. nih.govnih.govunivr.it In a model of ischemic white matter damage, FTY720 was found to protect against injury by shifting microglia towards an anti-inflammatory M2 polarization state via the STAT3 pathway. ahajournals.org Furthermore, studies using a cuprizone-induced model of neuroinflammation showed that FTY720 administration improved multiple measures of neuroinflammation, including microglial activation and cytokine production. nih.govresearchgate.net

Table 4: FTY720 in Neuroinflammation Models

| Model | Key Findings | Reference(s) |

| In vitro (LPS-activated microglia) | Modulated inflammatory phenotype, targeted p38 MAPK pathway. nih.govnih.govunivr.it | nih.govnih.govunivr.it |

| In vivo (Kainic acid-induced excitotoxicity) | Reduced neuronal loss and microgliosis. nih.govnih.gov | nih.govnih.gov |

| In vivo (Ischemic white matter damage) | Modulated microglia toward M2 polarization via STAT3 pathway. ahajournals.org | ahajournals.org |

| In vivo (Cuprizone-induced neuroinflammation) | Improved measures of neuroinflammation including microglial activation. nih.govresearchgate.net | nih.govresearchgate.net |

Anti-neoplastic Research in In Vitro Cell Lines and Xenograft Models

In addition to its immunomodulatory roles, FTY720 has been investigated for its potential as an anti-cancer agent. nih.govnih.govspandidos-publications.com These studies have primarily focused on its ability to induce apoptosis in various cancer cell lines and its efficacy in animal xenograft models.

Studies in Lymphoma and Leukemia Models (e.g., Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), Acute Lymphoblastic Leukemia (ALL))

FTY720 has shown promising pre-clinical activity against several B-cell malignancies. nih.govnih.gov In cell lines representing different B-cell cancers and in primary cells from patients with Chronic Lymphocytic Leukemia (CLL), FTY720 has been shown to mediate toxic effects. nih.govnih.gov Interestingly, in contrast to its effects in some other cell types, FTY720-induced toxicity in CLL cells appears to be independent of caspase activation. nih.gov

The mechanism of FTY720's anti-cancer activity in these models is thought to involve the activation of protein phosphatase 2A (PP2A). nih.govohiolink.edu This activation leads to the dephosphorylation of downstream targets such as ERK1/2, ultimately contributing to cytotoxicity. nih.gov In a xenograft mouse model of disseminated B-cell lymphoma/leukemia, FTY720 treatment resulted in significantly prolonged survival. nih.govnih.gov Research has also extended to Mantle Cell Lymphoma (MCL), where FTY720 was shown to down-regulate key signaling proteins implicated in the disease's pathogenesis. ohiolink.edu Furthermore, FTY720 has been found to induce caspase-independent cell death in Acute Lymphoblastic Leukemia (ALL) cells. spandidos-publications.com

Table 5: FTY720 in Lymphoma and Leukemia Models

| Model | Key Findings | Reference(s) |

| In vitro (CLL cell lines and primary cells) | Mediated toxic effects, independent of caspases, involved PP2A activation. nih.govnih.gov | nih.govnih.gov |

| In vivo (SCID mouse xenograft - B-cell lymphoma/leukemia) | Significantly prolonged survival. nih.govnih.gov | nih.govnih.gov |

| In vitro (MCL) | Down-regulated key signaling proteins. ohiolink.edu | ohiolink.edu |

| In vitro (ALL) | Induced caspase-independent cell death. spandidos-publications.com | spandidos-publications.com |

Glioblastoma Research

FTY720, a sphingosine (B13886) analogue, has demonstrated significant potential as a therapeutic agent for glioblastoma (GBM) by inducing apoptosis in brain tumor stem cells (BTSCs) derived from human glioblastoma tissue. oup.com Research has shown that FTY720's mechanism of action involves the rapid inactivation of the ERK MAP kinase pathway, which leads to the upregulation of the BH3-only protein Bim and subsequent apoptosis. oup.com When used in combination with temozolomide (B1682018) (TMZ), the standard chemotherapeutic agent for GBM, FTY720 synergistically enhances BTSC apoptosis. oup.com In preclinical xenograft models, FTY720 has been observed to slow the growth of intracranial tumors and augment the therapeutic effects of TMZ, leading to improved survival rates. oup.comspandidos-publications.com Furthermore, the combination of FTY720 and TMZ has been shown to decrease the invasiveness of BTSCs in the brain. oup.com

The anti-proliferative effects of FTY720 on glioblastoma cells are potent. Studies on various GBM cell lines, including A172, G28, and U87, have shown that FTY720 can significantly reduce the number of viable cells. spandidos-publications.comingentaconnect.com The half-maximal inhibitory concentration (IC50) values were determined to be 4.6 µM in A172 cells, 17.3 µM in G28 cells, and 25.2 µM in U87 cells. spandidos-publications.comingentaconnect.com FTY720 was also found to cause a significant arrest of the cell cycle in these cell lines. spandidos-publications.comingentaconnect.com

Beyond direct effects on tumor cells, FTY720 also modulates the tumor microenvironment. It has been shown to inhibit the growth, migration, and invasion of glioma by targeting glioma-associated microglia and macrophages (GAMs). nih.gov FTY720 blocks the chemoattraction of GAMs by increasing the internalization of CXCR4 and subsequently inhibiting the MAPK-mediated secretion of IL-6. nih.gov This leads to the polarization of microglia and macrophages from a pro-glioma to an anti-tumor phenotype. nih.gov

Table 1: Effects of FTY720 on Glioblastoma Models

| Model System | Key Findings | Citations |

|---|---|---|

| Human Brain Tumor Stem Cells (BTSCs) | Induces apoptosis via ERK/Bim pathway; Synergizes with TMZ. | oup.com |

| Intracranial Xenografts | Slows tumor growth; Enhances TMZ efficacy and survival. | oup.comspandidos-publications.com |

| A172, G28, U87 GBM Cell Lines | Reduces cell viability; Causes cell cycle arrest. | spandidos-publications.comingentaconnect.com |

| Glioma-bearing Rats | Inhibits GAM chemoattraction; Promotes anti-tumor polarization. | nih.gov |

Other Cancer Cell Line Investigations

The application of FTY720 has been explored across a diverse range of cancer cell lines, revealing broad anti-cancer properties. In vitro studies have consistently demonstrated its ability to reduce the viability of various cancer cells with IC50 values typically in the 5-20 μM range. wiley.com This cytotoxic effect has been observed in cell lines derived from ovarian, colorectal, breast, and prostate cancers, as well as various blood cancers. wiley.com

The mechanisms underlying FTY720-induced cell death are multifaceted and appear to be cell-type dependent. They can involve caspase-dependent, caspase-independent, or autophagic pathways. spandidos-publications.com For instance, FTY720 has been shown to induce apoptosis in human cancer cell lines from the liver, prostate, breast, kidney, and bladder. nih.gov In some cases, such as in certain ovarian and melanoma cell lines, cell death occurs without evidence of caspase activation. wiley.com Autophagy has been identified as a mechanism in FTY720-treated U266 multiple myeloma cells and some ovarian cancer cell lines. nih.govelsevier.es

Beyond inducing cell death, FTY720 also impacts cell motility and invasion. At concentrations below those that are cytotoxic, FTY720 has been shown to decrease the migration and invasive capabilities of glioblastoma and prostate cancer cells. wiley.com Similar anti-migratory and anti-invasive effects have been reported in ovarian cancer, hepatocellular carcinoma, pancreatic cancer, and cholangiocarcinoma cell lines. wiley.com Furthermore, FTY720 has demonstrated the ability to sensitize cancer cells to radiation and other chemotherapeutic agents. For example, it enhanced the radiosensitivity of a breast cancer cell line and prostate cancer cells. wiley.com It has also shown synergistic cytotoxicity with cisplatin (B142131) in melanoma and ovarian cancer cells. nih.gov

Table 2: FTY720 Effects on Various Cancer Cell Lines

| Cancer Type | Observed Effects | Citations |

|---|---|---|

| Ovarian, Colorectal, Breast, Prostate | Cytotoxicity, reduced cell viability. | wiley.com |

| Liver, Kidney, Bladder | Induction of apoptosis. | nih.gov |

| Multiple Myeloma, Ovarian | Induction of autophagy. | nih.govelsevier.es |

| Glioblastoma, Prostate | Decreased cell migration and invasion. | wiley.com |

| Breast, Prostate | Increased sensitivity to radiation. | wiley.com |

| Melanoma, Ovarian | Synergistic cytotoxicity with cisplatin. | nih.gov |

Research in Metabolic and Organ-Specific Conditions

Diabetes Mellitus and Complications in Animal Models (e.g., islet β cell function, insulin (B600854) sensitivity)

FTY720 has shown significant therapeutic potential in animal models of diabetes by preserving and enhancing pancreatic islet β-cell function. In db/db mice, a model for type 2 diabetes, early and long-term oral administration of FTY720 prevented the development of diabetes by preserving β-cell mass. nih.gov This was achieved by inhibiting apoptosis and increasing the survival of islet β-cells. nih.gov Treated mice exhibited normal fasting glucose levels, improved glucose tolerance, and restored β-cell function in producing and secreting insulin. nih.gov The mechanism involves the upregulation of anti-apoptotic proteins Bcl-2 and BcL-xL in the islets. dovepress.com

Further studies in db/db mice revealed that FTY720 normalizes hyperglycemia by stimulating β-cell regeneration in vivo. nih.gov This regenerative effect is mediated through the upregulation of PDX-1 and cyclin D3 expression and the downregulation of p57KIP2, which stimulates the proliferation of islet β-cells via the S1PR-PI3K signaling pathway. dovepress.comnih.gov

In non-obese diabetic (NOD) mice, a model for type 1 diabetes, FTY720 prevents the onset of autoimmune diabetes by inducing lymphopenia and preventing inflammatory cell infiltration into the islets. dovepress.com Similarly, in Spontaneously Diabetic Torii (SDT) rats, another model of type 2 diabetes, FTY720 was found to prevent the incidence of diabetes by depleting circulating lymphocytes, which in turn protected the pancreas from inflammation, atrophy, and fibrosis. kyoto-u.ac.jp In a nonhuman primate model of spontaneous type 2 diabetes, FTY720 effectively lowered blood glucose and HbA1c, improved glucose tolerance, and restored glucose-stimulated insulin release, indicating a rejuvenation of β-cell function. researchgate.net This effect was associated with a reduction in cytotoxic CD4+ and CD8+ T lymphocytes. dovepress.comresearchgate.net Beyond its effects on β-cells, FTY720 has also been shown to improve insulin sensitivity in diet-induced obesity mouse models. dovepress.com

Table 3: Effects of FTY720 in Animal Models of Diabetes

| Animal Model | Key Findings | Citations |

|---|---|---|

| db/db Mice | Preserves β-cell mass, inhibits apoptosis, stimulates regeneration. | nih.govdovepress.comnih.gov |

| NOD Mice | Prevents autoimmune diabetes by inducing lymphopenia. | dovepress.com |

| SDT Rats | Prevents diabetes by depleting lymphocytes and protecting pancreas. | kyoto-u.ac.jp |

| Nonhuman Primates | Lowers blood glucose, restores β-cell function. | researchgate.net |

| Diet-induced Obesity Mice | Improves insulin sensitivity. | dovepress.com |

Nonalcoholic Fatty Liver Disease (NAFLD) Studies

In preclinical studies, FTY720 has demonstrated beneficial effects in a diet-induced animal model of nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov Oral administration of FTY720 to mice with diet-induced NAFLD led to improved glucose tolerance and a reduction in hepatic steatosis. nih.govnih.gov

The therapeutic effects of FTY720 in this model are linked to its impact on lipid metabolism. Treatment with FTY720 resulted in a decrease in liver triglycerides. nih.gov Furthermore, it significantly reduced the levels of various hepatic sphingolipids, including ceramides (B1148491), monohexosylceramides, and sphingomyelins. nih.govnih.gov Specifically, a reduction was noted in the C16:0 and C24:1 species of these lipids, as well as in sphingosine-1-phosphate (S1P) and dihydro-S1P. nih.gov

A key molecular finding was the FTY720-mediated decrease in the expression of fatty acid synthase (FASN), a critical enzyme in lipogenesis. nih.gov This reduction in FASN expression occurred without affecting the expression of SREBP-1c, a transcriptional activator of FASN. nih.gov The proposed mechanism involves the action of the phosphorylated form of FTY720 (FTY720-P), which accumulates in the liver and acts as an inhibitor of histone deacetylases. nih.gov This was supported by the observation of markedly increased histone H3K9 acetylation in the livers of treated mice, suggesting an epigenetic regulation of FASN expression. nih.gov

Table 4: FTY720 Effects in a Murine Model of NAFLD

| Parameter | Effect of FTY720 Treatment | Citations |

|---|---|---|

| Glucose Tolerance | Improved | nih.govnih.gov |

| Hepatic Steatosis | Reduced | nih.govnih.gov |

| Liver Triglycerides | Decreased | nih.gov |

| Hepatic Sphingolipids (Ceramides, S1P, etc.) | Decreased | nih.govnih.gov |

| Fatty Acid Synthase (FASN) Expression | Decreased | nih.gov |

| Histone H3K9 Acetylation | Increased | nih.gov |

Ischemia/Reperfusion Injury Models

FTY720 has been investigated for its protective effects in various models of ischemia/reperfusion (I/R) injury, demonstrating benefits in the heart, brain, and other organs. In an ex vivo rat heart model, FTY720 significantly prevented arrhythmias associated with I/R injury, including premature ventricular beats and sinus bradycardia. nih.gov The cardioprotective mechanism involves the activation of the Pak1/Akt signaling pathway; FTY720 blunted the I/R-induced depression of phosphorylated Pak1 and Akt levels. nih.gov

In a rat model of experimental stroke, FTY720 was shown to ameliorate I/R injury by protecting the blood-brain barrier (BBB) and regulating neuroinflammation. escholarship.orgnih.gov Treatment with FTY720 dose-dependently reduced infarct size, cell death (including apoptosis), and inflammation. escholarship.orgnih.gov It also prevented the intracellular redistribution of tight junction proteins, a key component of BBB integrity. escholarship.orgnih.gov

The anti-inflammatory effects of FTY720 are central to its protective role in I/R injury. In a rat model of renal I/R injury, FTY720 treatment led to a significant reduction in circulating T lymphocytes. semanticscholar.org This resulted in reduced hepatocellular degeneration and lower serum markers of liver injury (ALT/AST), indicating protection against secondary organ damage. semanticscholar.org The expression of genes associated with apoptosis and chemotaxis in the liver was also reduced. semanticscholar.org Similarly, in a model of tourniquet-induced limb I/R, FTY720 attenuated the systemic inflammatory response and decreased injury-associated gene transcription in multiple end organs. semanticscholar.org

Table 5: Protective Effects of FTY720 in Ischemia/Reperfusion Injury Models

| Model | Key Findings | Citations |

|---|---|---|

| Ex Vivo Rat Heart | Prevents I/R-associated arrhythmias via Pak1/Akt signaling. | nih.gov |

| Rat Stroke Model | Reduces infarct size, protects BBB, regulates neuroinflammation. | escholarship.orgnih.gov |

| Rat Renal I/R | Reduces secondary liver injury by decreasing inflammation. | semanticscholar.org |

| Rat Limb I/R | Attenuates systemic inflammation and end-organ damage. | semanticscholar.org |

Fibrotic Conditions (e.g., Hypertrophic Scars)

FTY720 has shown promise as a potent therapeutic agent for hypertrophic scars (HS), a type of fibrotic skin condition. nih.gov In studies using hypertrophic scar fibroblasts (HSFs), FTY720 demonstrated a specific and pleiotropic effect. nih.gov It was found to reduce cell viability, arrest cell cycle progression at the G0/G1 phase, promote apoptosis, and inhibit the migration and contraction of HSFs. nih.gov Furthermore, FTY720 suppressed the expression of key fibrotic markers, including α-smooth muscle actin, collagen I, and collagen III. nih.gov The anti-fibrotic activities of FTY720 are potentially mediated through the sphingosine 1-phosphate receptor 5, leading to the inhibition of the protein kinase B/mTOR/p70S6K signaling pathway. nih.gov

In a rabbit ear model of hypertrophic scarring, FTY720 treatment stimulated the healing of the scars, confirming its in vivo efficacy. nih.gov In a separate mechanical force-induced mouse model of HS, topical injections of FTY720 also significantly reduced scar formation. nih.gov This was evidenced by smaller scar cross-sectional areas and a lower percentage of collagen area and density compared to controls. nih.gov The mechanism in this model was linked to the modulation of inflammation, specifically a decrease in M2-dominant macrophages within the scar tissue. nih.gov FTY720 also decreased the frequency of vascular endothelial cells, suggesting an anti-angiogenic effect within the scar. nih.gov

Table 6: Anti-Fibrotic Effects of FTY720 in Hypertrophic Scar Models

| Model System | Key Findings | Citations |

|---|---|---|

| Hypertrophic Scar Fibroblasts (HSFs) | Reduces viability, induces apoptosis, inhibits fibrotic markers. | nih.gov |

| Rabbit Ear HS Model | Stimulates healing and reduces scarring. | nih.gov |

| Mouse Mechanical Force-Induced HS Model | Reduces scar area and collagen density; decreases M2 macrophages. | nih.gov |

Vascular Tone Modulation in Animal Models

FTY720, a sphingosine analogue, and its phosphorylated form, FTY720-P, have demonstrated significant effects on vascular tone in various animal models, primarily through their interaction with sphingosine-1-phosphate (S1P) receptors. nih.gov These receptors are crucial in regulating a multitude of cellular processes, including those that govern vascular function.

In spontaneously hypertensive rats (SHRs), oral administration of FTY720 led to an increase in mean arterial pressure. nih.gov This hypertensive effect is believed to stem from its inhibitory action on sphingosine kinase, the enzyme responsible for producing the endogenous vasoregulator S1P. nih.gov Ex vivo studies on isolated carotid arteries from SHRs revealed that FTY720 induced significant contractions, a response not observed in normotensive Wistar Kyoto (WKY) rats. nih.gov These contractions were found to be endothelium-dependent and mediated by the vasoconstrictor thromboxane (B8750289) A2. nih.gov Conversely, the phosphorylated form of FTY720 did not elicit contractions, suggesting that the parent compound's effect on vascular tone is independent of S1P receptor agonism in this context. nih.gov

The effects of FTY720 on vascular tone are complex and can vary depending on the specific vascular bed, the animal model, and the experimental conditions. oup.com While activation of S1P1 receptors in endothelial cells can lead to vasodilation through nitric oxide production, activation of S1P receptors in arterial smooth muscle cells can cause vasoconstriction. revportcardiol.org Studies have also shown that FTY720 can preserve microvascular dilating function in models of subarachnoid hemorrhage. d-nb.info

Interactive Table: Effect of FTY720 on Blood Pressure in Different Rat Strains

| Animal Model | Effect of Oral FTY720 Administration on Mean Arterial Pressure | Key Finding |

| Spontaneously Hypertensive Rats (SHR) | Increased | FTY720 induces vasoconstriction. nih.gov |

| Wistar Kyoto (WKY) Rats (Normotensive) | Decreased | FTY720 leads to a reduction in blood pressure. nih.gov |

Muscular Dystrophy Models

FTY720 has shown therapeutic potential in preclinical models of muscular dystrophy (MD), a group of genetic disorders characterized by progressive muscle weakness and wasting. researchoutreach.org Research in this area has primarily utilized mouse models that replicate different forms of the disease.

In a severe mouse model of limb-girdle muscular dystrophy type 2C (LGMD-2C), the Sgcg-/- DBA2/J mouse, FTY720 treatment demonstrated significant benefits. nih.govnih.gov This model was chosen for its severe pathology, which is more pronounced than that of the commonly used mdx mouse model for Duchenne muscular dystrophy (DMD). nih.gov Treatment initiated early in the disease progression led to functional improvements, as measured by plethysmography, and significant reductions in muscle membrane permeability and fibrosis. nih.gov A key finding was the reduction of fibrosis in skeletal muscle, the heart, and the diaphragm. researchoutreach.orgnih.gov This anti-fibrotic effect was confirmed by quantitative analysis of hydroxyproline (B1673980) content and immunofluorescence staining for fibronectin. nih.gov Furthermore, FTY720 treatment was observed to increase the protein levels of δ-sarcoglycan, another component of the dystrophin-glycoprotein complex. nih.gov

The therapeutic effects of FTY720 in MD models are thought to be mediated by its ability to reduce chronic inflammation and fibrosis. nih.gov By mimicking sphingosine-1-phosphate, FTY720 can bind to its receptors, leading to a decrease in cell membrane permeability and increased strength against damage. researchoutreach.org

Candidate drug studies in Drosophila models of DMD also identified FTY720 as a compound capable of suppressing dystrophic phenotypes. nih.govtandfonline.com These findings were subsequently validated in the mdx mouse model, further supporting the potential of targeting the sphingolipid metabolism pathway for DMD treatment. nih.govtandfonline.com

Interactive Table: Effects of FTY720 Treatment in a Mouse Model of Limb-Girdle Muscular Dystrophy

| Outcome Measure | Effect of FTY720 Treatment | Muscle Groups Affected |

| Function | Significant Benefit | Not specified |

| Membrane Permeability | Significant Reduction | Not specified |

| Fibrosis | Significant Reduction | Skeletal, Cardiac, and Diaphragm nih.govnih.gov |

| δ-sarcoglycan Protein Levels | Elevated | Not specified |

Antimicrobial Research (e.g., Pseudomonas aeruginosa Biofilms)

Recent research has explored the antimicrobial properties of FTY720, particularly its efficacy against biofilm-forming bacteria like Pseudomonas aeruginosa. nih.govdntb.gov.uanih.gov P. aeruginosa is a significant nosocomial pathogen known for its robust biofilm formation, which contributes to its resistance to antibiotics and the host immune system. nih.govdntb.gov.uanih.gov

Studies have demonstrated that FTY720 can inhibit the growth of P. aeruginosa PAO1 at a concentration of 100 µM. nih.govdntb.gov.uaresearchgate.net The reduction in the viability of P. aeruginosa cells was found to be dose-dependent. nih.govnih.gov Furthermore, FTY720 has been shown to significantly reduce the biomass and thickness of P. aeruginosa biofilms. nih.govdntb.gov.uaresearchgate.net

The anti-biofilm activity of FTY720 appears to be multifaceted. At concentrations of 12.5–50 µM, FTY720 was found to affect pigment production and lead to a variable degree of reduced expression of genes related to biofilm formation and virulence. nih.govdntb.gov.uanih.gov These genes include rhlA, rhlB, pilA, pilI, fliC, fliD, and algR. nih.govdntb.gov.ua Interestingly, at a concentration of 6.25 µM, FTY720 disrupted P. aeruginosa biofilms without directly affecting bacterial growth, suggesting a specific action on biofilm structure. nih.govresearchgate.net

These findings suggest that FTY720 could potentially be repurposed as an anti-biofilm agent against P. aeruginosa, offering an alternative strategy to combat biofilm-related infections. nih.govdntb.gov.uaresearchgate.net

**Interactive Table: Effect of FTY720 on *Pseudomonas aeruginosa***

| Parameter | Effect of FTY720 | Concentration Range |

| Growth of P. aeruginosa PAO1 | Inhibited | 100 µM nih.govdntb.gov.uaresearchgate.net |

| Biofilm Mass and Thickness | Reduced | - |

| Expression of Biofilm-Related Genes | Reduced | 12.5–50 µM nih.govdntb.gov.uanih.gov |

| Biofilm Disruption (without affecting growth) | Disrupted | 6.25 µM nih.govresearchgate.net |

Comparative Studies and Analogue Research

Comparative Analysis with Non-Deuterated FTY720

FTY720-d4 Hydrochloride is the deuterium-labeled analogue of FTY720 Hydrochloride (Fingolimod). medchemexpress.com In FTY720-d4, four specific hydrogen atoms are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. medchemexpress.commedchemexpress.com This substitution is a key point of comparison, as deuteration can influence a drug's metabolic and pharmacokinetic profiles. researchgate.net

The primary mechanism through which deuteration can alter a drug's behavior is the kinetic isotope effect (KIE). nih.govwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. ijeat.org Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, can be slowed down. bioscientia.denih.gov This can potentially lead to a reduced rate of metabolism, a longer biological half-life, and altered clearance of the compound compared to its non-deuterated counterpart. researchgate.netijeat.org

While the theoretical advantages of deuteration are well-established, the specific pharmacokinetic differences between FTY720-d4 and FTY720 in a therapeutic context are not extensively detailed in publicly available literature. The effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. nih.govbioscientia.de In practice, FTY720-d4 is frequently utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of FTY720 and its active metabolite, FTY720-phosphate, in biological samples like human plasma. mdpi.com

Structure-Activity Relationship (SAR) Studies of FTY720 Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov For FTY720, these studies have been crucial in understanding its mechanism of action and in designing new, more selective compounds. jst.go.jptandfonline.com The FTY720 molecule can be broadly divided into three key regions for modification: the polar head group, the aromatic backbone, and the lipophilic alkyl chain. jst.go.jp

Polar Head Group: The 2-amino-1,3-propanediol (B45262) head group is a critical determinant of activity. FTY720 is a prodrug that requires in vivo phosphorylation by sphingosine (B13886) kinases to form FTY720-phosphate, the active metabolite that acts as a potent S1P receptor agonist. nih.govwikipedia.org SAR studies have shown that modifications to this head group can dramatically alter the compound's biological profile. For example, modifying the dihydroxy head group to a dihydroxy phenyl group has been explored for anticancer activity through protein phosphatase 2A (PP2A) activation. nih.gov Other derivatives with modified head groups have been synthesized that act as inhibitors of sphingosine kinases (SK1 and SK2) rather than as S1P receptor modulators. jst.go.jp

Aromatic Backbone: The position of the substituent on the phenyl ring influences the compound's efficacy. The para-substituted octylphenyl group of FTY720 is considered important for its potent immunosuppressive activity. researchgate.net Synthesis of positional isomers, such as those with meta- and ortho-substituted phenyl rings, has been performed to investigate their interaction with lipid bilayers and has generally shown reduced activity compared to the para-substituted FTY720. researchgate.net

Lipophilic Alkyl Chain: The long alkyl chain is essential for the molecule's interaction with its biological targets. Fluorination of the alkyl chain has been investigated to create analogues for use in positron emission tomography (PET) imaging to study S1PR biodistribution. acs.org

| Derivative/Analogue | Structural Modification | Observed Change in Activity/Property | Reference |

|---|---|---|---|

| FTY720-phosphate | Phosphorylation of the primary hydroxyl group | Active metabolite, potent agonist at S1PR1, 3, 4, and 5 | wikipedia.org |

| Compound with dihydroxy phenyl head group | Replacement of the 2-amino-1,3-propanediol head group | Exhibits anticancer effects through PP2A activation | nih.gov |

| RB-042 | Introduction of a pyrrolidinol head group | Inhibits both sphingosine kinase 1 and 2 (SK1/SK2) | jst.go.jp |

| Ortho- and Meta-isomers | Alkyl chain at ortho or meta position of the phenyl ring | Reduced immunosuppressive activity compared to para-isomer (FTY720) | researchgate.net |

| Fluorinated Analogues | Fluorine substitution on the alkyl chain | Developed as potential PET imaging agents for S1PRs | acs.org |

Investigation of Selective S1PR Modulators and Related Compounds

The discovery of FTY720 (Fingolimod) as the first-in-class S1P receptor modulator was a significant therapeutic breakthrough. patsnap.com However, FTY720 is a non-selective modulator, binding with high affinity to four of the five S1P receptor subtypes: S1PR1, S1PR3, S1PR4, and S1PR5. frontiersin.org While its therapeutic effects in diseases like multiple sclerosis are primarily mediated through its functional antagonism of S1PR1 on lymphocytes, its activity at other subtypes has been linked to potential side effects. researchgate.netneurologylive.com For instance, interaction with S1PR3 is thought to contribute to cardiac effects like transient bradycardia.

This lack of selectivity prompted the search for second-generation S1PR modulators with improved receptor selectivity, aiming to retain the therapeutic efficacy of S1PR1 modulation while enhancing the safety profile. frontiersin.orgnih.gov This research has led to the development and approval of several compounds with greater selectivity for S1PR1 and/or S1PR5. patsnap.comtandfonline.com These newer agents were designed to minimize off-target effects and often feature different pharmacokinetic properties, such as shorter half-lives, which allow for a more rapid reversal of their immunological effects upon discontinuation. tandfonline.comnih.gov

Key examples of these more selective modulators include:

Siponimod (BAF312): A selective modulator of S1PR1 and S1PR5. nih.govdovepress.com It was developed by optimizing the structure of fingolimod (B1672674) to increase potency for S1PR1 and selectivity against S1PR3. frontiersin.orgnih.gov

Ozanimod (RPC-1063): A selective modulator that binds with high affinity to S1PR1 and S1PR5. wikipedia.orgdovepress.com It has a high selectivity for S1PR1 over S1PR3 (greater than 10,000-fold). wikipedia.org

Ponesimod (ACT-128800): A highly selective S1PR1 modulator. practicalneurology.comuniroma1.it It has a much higher affinity for S1PR1 compared to other subtypes, which theoretically lowers the risk for certain adverse effects. clevelandclinic.org